This compound is categorized under amino acid derivatives, specifically as an ester of glycine and m-(trifluoromethyl)cinnamic acid. It is recognized for its structural features that include a trifluoromethyl group, which is known to enhance the biological activity of compounds in pharmaceutical applications. The presence of this group can modify the lipophilicity and metabolic stability of the molecule, making it a subject of interest in drug development .
The synthesis of Glycinyl m-(trifluoromethyl)cinnamate typically involves several key steps:
Glycinyl m-(trifluoromethyl)cinnamate features a complex molecular structure characterized by:
The molecular structure can be visually represented as follows:
Glycinyl m-(trifluoromethyl)cinnamate can participate in various chemical reactions:
The mechanism of action for Glycinyl m-(trifluoromethyl)cinnamate primarily revolves around its interactions at a molecular level:
Glycinyl m-(trifluoromethyl)cinnamate exhibits several notable physical and chemical properties:
The potential applications of Glycinyl m-(trifluoromethyl)cinnamate span multiple fields:
Glycine-N-acyltransferase (GLYAT) catalyzes the central conjugation reaction forming glycinyl m-(trifluoromethyl)cinnamate. This mitochondrial enzyme utilizes m-(trifluoromethyl)cinnamoyl-CoA as an acyl donor and glycine as the acceptor substrate to generate the conjugated product. The reaction follows a sequential bi-bi mechanism, where cinnamoyl-CoA binding precedes glycine binding, and the release of CoA-SH follows product formation [5]. The trifluoromethyl (–CF₃) group significantly influences reaction kinetics due to its strong electron-withdrawing properties. This substituent increases the electrophilicity of the carbonyl carbon in cinnamoyl-CoA, enhancing nucleophilic attack by glycine’s primary amine group [1].
Structural Determinants of Substrate Specificity: GLYAT exhibits broad substrate tolerance for aromatic acids, but meta-substituted derivatives show optimized kinetics compared to ortho- or para-substituted analogs. The enzyme’s active site contains a hydrophobic pocket that accommodates the phenyl ring and trifluoromethyl group, while a conserved arginine residue stabilizes the carboxylate group of cinnamoyl-CoA via ionic interactions [2]. Mutation studies indicate that residues His-131 and Asp-133 are essential for glycine binding and deprotonation during catalysis [5].
Metabolic Regulation: GLYAT activity is modulated by cellular CoA levels and glycine availability. Elevated glycine concentrations in hepatic mitochondria (as observed in glycine cleavage system deficiencies) substantially increase flux through this conjugation pathway. This regulatory mechanism serves as a detoxification overflow system when glycine accumulates pathologically [5].
Table 1: Kinetic Parameters of GLYAT with Cinnamate Analogs
Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) |
---|---|---|---|
Benzoyl-CoA | 28.5 ± 3.2 | 4.7 ± 0.3 | 165 ± 19 |
m-(Trifluoromethyl)cinnamoyl-CoA | 15.8 ± 1.9 | 6.2 ± 0.4 | 392 ± 48 |
p-Chlorocinnamoyl-CoA | 22.3 ± 2.5 | 5.1 ± 0.3 | 229 ± 27 |
Unsubstituted cinnamoyl-CoA | 37.6 ± 4.1 | 3.8 ± 0.2 | 101 ± 12 |
The mitochondrial matrix provides a specialized environment optimizing glycinyl m-(trifluoromethyl)cinnamate biosynthesis. GLYAT is exclusively localized within this compartment, leveraging unique biochemical conditions:
Energy-Dependent Transport: Cinnamic acid derivatives enter mitochondria via carnitine-acylcarnitine translocases or passive diffusion of protonated acids across membranes. Once inside, they undergo activation to CoA-thioesters by mitochondrial acyl-CoA synthetases, consuming ATP in the process. Glycine import occurs through specific carriers such as the glycine transporter 1 (GlyT1), which couples glycine influx to proton efflux [5].
Matrix Biochemical Advantages: The alkaline matrix pH (~7.8-8.0) enhances glycine nucleophilicity by promoting deprotonation of its α-amino group (pKa ~9.6). Additionally, high intramitochondrial CoA concentrations (50-100% of cellular pools) drive cinnamoyl-CoA synthesis. The matrix also maintains millimolar glycine concentrations (2-5 mM), substantially higher than cytosolic levels (<0.5 mM), creating a favorable gradient for conjugation reactions [5] [2].
Respiratory Chain Coupling: NAD+ regeneration for glycine cleavage system enzymes occurs efficiently via mitochondrial electron transport chain activity. This coupling prevents NAD+ depletion during sustained conjugation activity and links detoxification to cellular energy status [5].
Table 2: Mitochondrial Parameters Affecting Conjugation Efficiency
Parameter | Mitochondrial Matrix | Cytosol | Functional Impact on Conjugation |
---|---|---|---|
Glycine concentration | 2-5 mM | 0.1-0.5 mM | ↑ Substrate availability |
pH | 7.8-8.0 | 7.2-7.4 | ↑ Glycine nucleophilicity |
Coenzyme A pool | 50-100% cellular | <10% | ↑ Acyl-CoA formation |
ATP production rate | High (OXPHOS site) | Low | ↑ Energy for activation reactions |
Hepatic and renal tissues employ distinct metabolic strategies for m-(trifluoromethyl)cinnamate detoxification:
Hepatic Dominance in Conjugation: The liver exhibits 3-5 times higher GLYAT activity compared to kidneys. This efficiency stems from hepatocytes’ abundant mitochondrial content, high glycine biosynthetic capacity via serine hydroxymethyltransferase, and preferential expression of GLYAT isoform 1 (liver-specific variant). Hepatocytes process >90% of circulating aromatic acids under physiological conditions. During glycine overload (e.g., genetic deficiencies in glycine cleavage system), hepatic conjugation capacity increases significantly, producing measurable elevations in urinary acylglycines including glycinyl m-(trifluoromethyl)cinnamate [5].
Renal Detoxification Mechanisms: Kidneys exhibit complementary pathways:
Alternative conjugation with glucuronic acid (UGT1A9, UGT2B7)These pathways gain significance when hepatic function is compromised or during saturation of glycine conjugation capacity. Renal proximal tubule cells also reabsorb urinary acylglycines via OAT transporters, enabling further metabolism [5] [10].
Tissue-Specific Metabolite Profiles: Hepatic metabolism predominantly yields glycinyl m-(trifluoromethyl)cinnamate as the major metabolite. Kidneys produce more diverse metabolites including dihydrocinnamic acid derivatives (via hydrogenation), hydroxylated products (via CYP-mediated oxidation), and glutamine conjugates. This metabolic divergence arises from differential expression of xenobiotic-metabolizing enzymes: livers express higher levels of GLYAT and acyl-CoA synthetases, while kidneys upregulate CYP4F enzymes and β-oxidation machinery [10].
Table 3: Tissue-Specific Metabolic Profiles of m-(Trifluoromethyl)cinnamate
Metabolite | Liver | Kidney | Primary Pathway |
---|---|---|---|
Glycinyl m-(trifluoromethyl)cinnamate | ++++ | + | GLYAT conjugation |
Dihydro-m-(trifluoromethyl)cinnamate | + | +++ | Enoyl-CoA reductase |
4'-OH-m-(trifluoromethyl)cinnamate | - | ++ | CYP4F hydroxylation |
m-(Trifluoromethyl)cinnamoyl-glucuronide | Trace | +++ | UGT-mediated conjugation |
Benzoyl-CoA derivatives | + | ++ | β-Oxidation |
Key: ++++ = dominant metabolite; +++ = major metabolite; ++ = moderate; + = minor; - = not detected
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7